molecular formula C24H39NO5 B14744830 Methyl 4-hexadecoxy-3-nitrobenzoate CAS No. 2497-64-5

Methyl 4-hexadecoxy-3-nitrobenzoate

Cat. No.: B14744830
CAS No.: 2497-64-5
M. Wt: 421.6 g/mol
InChI Key: VWWJXTXDPRKWSS-UHFFFAOYSA-N
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Description

Methyl 4-hexadecoxy-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxy group (-OCH3) and a long hexadecoxy chain (-OC16H33)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hexadecoxy-3-nitrobenzoate typically involves a multi-step processThe nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The etherification step involves the reaction of methyl 3-nitrobenzoate with hexadecanol in the presence of a strong acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hexadecoxy-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The hexadecoxy chain can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 4-hexadecoxy-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Hexadecoxybenzoic acid and other oxidized products.

Scientific Research Applications

Methyl 4-hexadecoxy-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hexadecoxy-3-nitrobenzoate involves its interaction with biological membranes and proteins. The long hexadecoxy chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hexadecoxy-3-nitrobenzoate is unique due to its combination of a nitro group, a methoxy group, and a long hexadecoxy chain. This structure imparts distinct amphiphilic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are important.

Properties

CAS No.

2497-64-5

Molecular Formula

C24H39NO5

Molecular Weight

421.6 g/mol

IUPAC Name

methyl 4-hexadecoxy-3-nitrobenzoate

InChI

InChI=1S/C24H39NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-23-18-17-21(24(26)29-2)20-22(23)25(27)28/h17-18,20H,3-16,19H2,1-2H3

InChI Key

VWWJXTXDPRKWSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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